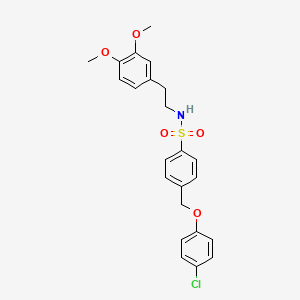
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine, also known as 3-Methylene-2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine, is a novel small molecule that has been studied in various fields of scientific research. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine involves the reaction of 2-amino-3-(trifluoromethyl)thiophenol with 2-chloroacetaldehyde followed by cyclization with ammonium acetate to form the desired product.
Starting Materials
2-amino-3-(trifluoromethyl)thiophenol, 2-chloroacetaldehyde, ammonium acetate
Reaction
Step 1: React 2-amino-3-(trifluoromethyl)thiophenol with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 2-(3-(trifluoromethyl)phenyl)acetaldehyde., Step 2: Cyclize the intermediate with ammonium acetate in the presence of a catalyst such as palladium on carbon to form the desired product, (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine.
Wissenschaftliche Forschungsanwendungen
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various molecules, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used as a building block for the synthesis of various drugs, including anticonvulsants and antipsychotics.
Wirkmechanismus
The mechanism of action of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood. However, it is believed to act as a ligand for various enzymes, including cytochrome P450 and aldehyde oxidase. Additionally, it has been hypothesized that it may inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis. Additionally, it has been shown to have a low toxicity, making it safe to use in laboratory settings. However, it is important to note that (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
Zukünftige Richtungen
The potential future directions for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are numerous. Further research is needed to explore its potential applications in medicinal chemistry, organic synthesis, and catalysis. Additionally, more research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases and disorders.
Eigenschaften
IUPAC Name |
5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S2/c1-7-6-15-10(17-7)16-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVEOJRISUEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN=C(S1)NC2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














